molecular formula C9H13ClN2O B11898078 3-Chloro-5-(neopentyloxy)pyridazine CAS No. 1346691-22-2

3-Chloro-5-(neopentyloxy)pyridazine

Cat. No.: B11898078
CAS No.: 1346691-22-2
M. Wt: 200.66 g/mol
InChI Key: OHGUFOLHAGPBOW-UHFFFAOYSA-N
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Description

3-Chloro-5-(neopentyloxy)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a neopentyloxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the neopentyloxy group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(neopentyloxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Cycloaddition: Dipolarophiles and catalysts under controlled temperature and pressure conditions.

Major Products

Mechanism of Action

The mechanism of action of 3-Chloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(methoxy)pyridazine
  • 3-Chloro-5-(ethoxy)pyridazine
  • 3-Chloro-5-(isopropoxy)pyridazine

Uniqueness

3-Chloro-5-(neopentyloxy)pyridazine is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridazines.

Properties

CAS No.

1346691-22-2

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-(2,2-dimethylpropoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-8(10)12-11-5-7/h4-5H,6H2,1-3H3

InChI Key

OHGUFOLHAGPBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC(=NN=C1)Cl

Origin of Product

United States

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